Calcium cyclamate

Overview

Description

Preparation Methods

Cyclamate calcium is prepared by the sulfonation of cyclohexylamine, which involves reacting cyclohexylamine with either sulfamic acid or sulfur trioxide . The industrial production method involves the addition of pure sodium (flakes or rods suspended in solvent) with cyclohexylamine, followed by chilling, filtering through a high-speed centrifugal separator, drying, granulating, and micro-pulverizing for powder or tablet usage .

Chemical Reactions Analysis

Cyclamate calcium undergoes various chemical reactions, including hydrolysis and reactions with nitrous acid. In one method, cyclamate is hydrolyzed to form hydrolyzed cyclamate, which then reacts with nitrous acid . The major products formed from these reactions include cyclohexylamine, which is a potential carcinogen . Common reagents used in these reactions include nitrous acid and anthocyanins .

Scientific Research Applications

Cyclamate calcium has a wide range of scientific research applications. It is used as a non-nutritive sweetener in foodstuffs, particularly for diabetic patients who cannot consume sucrose . It is also used in the analysis of additives in food products, as well as in the determination of cyclamate in table-top sweeteners . Additionally, cyclamate calcium is used in studies related to its toxicity and potential carcinogenic properties .

Mechanism of Action

The mechanism of action of cyclamate calcium involves its conversion to cyclohexylamine by intestinal bacteria . Cyclohexylamine is then absorbed into the bloodstream and exerts its effects. The molecular targets and pathways involved in this process include the microbial fermentation of unabsorbed cyclamate in the lower gut . Cyclohexylamine has been shown to have testicular toxicity in rats, which has raised concerns about its safety .

Comparison with Similar Compounds

Cyclamate calcium is often compared with other artificial sweeteners, such as saccharin, aspartame, acesulfame, and sucralose . Unlike cyclamate calcium, saccharin is 200-700 times sweeter than sucrose and has a slightly bitter and metallic aftertaste . Aspartame and acesulfame are also used as non-nutritive sweeteners, but they have different chemical structures and properties . Cyclamate calcium is unique in its stability under heating and its ability to mask the off-tastes of other sweeteners .

Biological Activity

Calcium cyclamate, a synthetic sweetener, has been the subject of various studies evaluating its biological activity, particularly concerning its potential toxicological effects and metabolic pathways. This article aims to provide a comprehensive overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.

Overview of this compound

This compound is a calcium salt of cyclamic acid, primarily used as a low-calorie sweetener in food products. It is approximately 30 times sweeter than sucrose and is often combined with other sweeteners to enhance flavor profiles. Despite its widespread use, concerns regarding its safety and biological effects have prompted extensive research.

Metabolism and Excretion

This compound is metabolized in the body primarily to cyclohexylamine. Studies indicate that when administered orally, approximately 87-90% of this compound is excreted in urine and feces within four days. In humans, the conversion rate to cyclohexylamine varies significantly among individuals, with most converting less than 0.1-8% of the ingested dose .

Table 1: Metabolic Pathways of this compound

| Compound | Metabolite | Excretion (%) | Study Reference |

|---|---|---|---|

| This compound | Cyclohexylamine | 87-90% | Renwick & Williams (1972) |

| Sodium Cyclamate | Cyclohexylamine | Varies (0.1-60%) | IARC (1980) |

| Rhesus Monkeys | Cyclohexylamine | >99.5% | Coulston et al. (1977) |

Carcinogenicity

Research on the carcinogenic potential of this compound has produced mixed results. In laboratory studies involving rats and hamsters, subcutaneous injection of this compound resulted in tumor formation at the injection site . However, oral administration in a two-generation study did not show a significant increase in tumor incidence compared to control groups .

A long-term study involving cynomolgus and rhesus monkeys fed with sodium cyclamate revealed malignant tumors in three monkeys after 24 years, including metastatic colon carcinoma and hepatocellular carcinoma . These findings suggest a potential link between prolonged exposure to cyclamates and cancer development.

Table 2: Summary of Carcinogenic Studies

| Study Type | Species | Dose (mg/kg) | Findings |

|---|---|---|---|

| Subcutaneous Injection | Rats | Not specified | Tumors at injection site |

| Oral Administration | Rats | Not specified | No significant tumor increase |

| Long-Term Feeding Study | Monkeys | 100-500 | Malignant tumors observed |

Reproductive and Developmental Toxicity

Epidemiological studies have examined the effects of cyclamate consumption on male fertility. A case-control study involving 405 subjects indicated no significant correlation between cyclamate intake and fertility outcomes . Moreover, transplacental application in rats did not result in increased tumor incidence or reproductive toxicity .

Properties

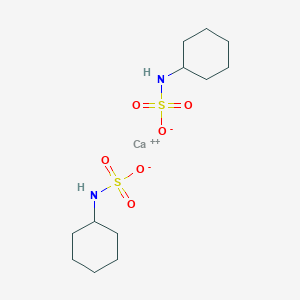

IUPAC Name |

calcium;N-cyclohexylsulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H13NO3S.Ca/c2*8-11(9,10)7-6-4-2-1-3-5-6;/h2*6-7H,1-5H2,(H,8,9,10);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKLJMHXGZUJRTL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NS(=O)(=O)[O-].C1CCC(CC1)NS(=O)(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24CaN2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9057892 | |

| Record name | Calcium cyclamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] | |

| Record name | Calcium cyclamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4154 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Form: crystals; pleasant, very sweet taste; practically insol in alcohol, benzene, chloroform, ether; pH of 10% aq soln 5.5-7.5; Said to be more resistant to cooking temp than saccharin /Dihydrate/, ODORLESS; WHITE CRYSTALLINE POWDER; 1 G SOL IN 4 ML WATER; 1 G SOL IN 60 ML ETHANOL; 1 G SOL IN 1.5 ML PROPYLENE GLYCOL; LOSS ON DRYING @ 140 °C FOR 2 HR 9.0% MAX /DIHYDRATE/; IN DILUTE SOLN ABOUT 30 TIMES AS SWEET AS SUCROSE, SOL IN AQ SOLN OF SORBITOL; 25 G SOL IN 100 ML 25% ALCOHOL; 2.4 G SOL IN 100 ML 90% ETHYL ALCOHOL, Soluble in water. Insoluble in most organic solvents. | |

| Record name | CALCIUM CYCLAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/823 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystalline solid | |

CAS No. |

139-06-0 | |

| Record name | Calcium cyclamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfamic acid, N-cyclohexyl-, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium cyclamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium bis(cyclohexylsulphamate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.864 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM CYCLAMATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X12LMJ1WYL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CALCIUM CYCLAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/823 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.